Tetramethyl 3,3',3'',3'''-[3,8,13-tris(2-methoxy-2-oxoethyl)-18-methyl-2,7,12,17-porphyrintetrayl]tetrapropanoate
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Overview
Description
HEPTACARBOXYLPORPHYRIN I HEPTAMETHYL ESTER is a porphyrin derivative with the molecular formula C46H52N4O14 and a molecular weight of 884.94 . Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. HEPTACARBOXYLPORPHYRIN I HEPTAMETHYL ESTER is particularly significant in research related to enzymatic oxidation of carbon monoxide .
Preparation Methods
The synthesis of HEPTACARBOXYLPORPHYRIN I HEPTAMETHYL ESTER involves the esterification of heptacarboxylic porphyrin. This can be achieved through the reaction of heptacarboxylic porphyrin with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
HEPTACARBOXYLPORPHYRIN I HEPTAMETHYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different porphyrin derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized porphyrin derivatives, while reduction can produce alcohol derivatives of the original compound.
Scientific Research Applications
HEPTACARBOXYLPORPHYRIN I HEPTAMETHYL ESTER has several scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of porphyrins. Its structure and reactivity provide insights into the behavior of naturally occurring porphyrins.
Biology: This compound is used in research related to enzymatic oxidation processes, particularly the oxidation of carbon monoxide.
Medicine: Research involving this compound contributes to the development of diagnostic and therapeutic agents, particularly in the field of photodynamic therapy, where porphyrins are used to target and destroy cancer cells.
Mechanism of Action
The mechanism of action of HEPTACARBOXYLPORPHYRIN I HEPTAMETHYL ESTER involves its interaction with molecular targets such as enzymes. In enzymatic oxidation, the compound acts as a substrate that undergoes oxidation to produce various products. The pathways involved include the activation of oxygen molecules and the transfer of electrons, which are facilitated by the porphyrin structure .
Comparison with Similar Compounds
HEPTACARBOXYLPORPHYRIN I HEPTAMETHYL ESTER can be compared with other porphyrin derivatives such as:
Uroporphyrin: Another porphyrin derivative with similar properties but different functional groups.
Coproporphyrin: Similar in structure but with fewer carboxyl groups.
Protoporphyrin: Lacks the ester groups present in HEPTACARBOXYLPORPHYRIN I HEPTAMETHYL ESTER.
The uniqueness of HEPTACARBOXYLPORPHYRIN I HEPTAMETHYL ESTER lies in its heptamethyl ester groups, which influence its reactivity and applications in research and industry .
Properties
Molecular Formula |
C46H52N4O14 |
---|---|
Molecular Weight |
884.9 g/mol |
IUPAC Name |
methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-23,24-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C46H52N4O14/c1-24-25(9-13-40(51)58-2)33-21-37-30(18-45(56)63-7)27(11-15-42(53)60-4)35(49-37)23-39-31(19-46(57)64-8)28(12-16-43(54)61-5)36(50-39)22-38-29(17-44(55)62-6)26(10-14-41(52)59-3)34(48-38)20-32(24)47-33/h20-23,49-50H,9-19H2,1-8H3 |
InChI Key |
NKYWPVQSEDEZAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)OC)CCC(=O)OC)CC(=O)OC)CCC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CCC(=O)OC |
Origin of Product |
United States |
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